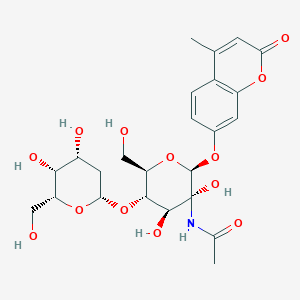![molecular formula C6H2Cl2F2N4 B12842716 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- CAS No. 53338-43-5](/img/structure/B12842716.png)
1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine: is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 5,6-dichlorofurazano[3,4-b]pyrazine with difluoromethylating agents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
2-Amino-4,5,6-trisubstituted pyrimidines: These compounds have a similar heterocyclic framework and are used in various pharmacological applications.
Uniqueness: The uniqueness of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine lies in its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
53338-43-5 |
|---|---|
Molecular Formula |
C6H2Cl2F2N4 |
Molecular Weight |
239.01 g/mol |
IUPAC Name |
5,6-dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H2Cl2F2N4/c7-1-2(8)12-6-5(11-1)13-4(14-6)3(9)10/h3H,(H,11,12,13,14) |
InChI Key |
PZGMLTAAQVVZHG-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)




![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)





